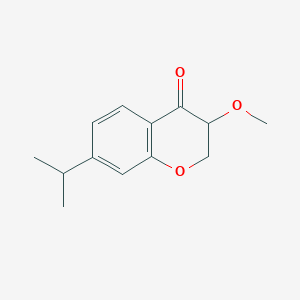
4-(2-Cyclopropyl-6-iodopyrimidin-4-YL)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Cyclopropyl-6-iodopyrimidin-4-YL)morpholine is a chemical compound with the molecular formula C11H14IN3O and a molecular weight of 331.16 g/mol . This compound is primarily used for research purposes and is known for its unique structure, which includes a cyclopropyl group, an iodine atom, and a morpholine ring attached to a pyrimidine core .
Méthodes De Préparation
. The specific reaction conditions and reagents used can vary, but common methods include:
Cyclopropylation: Introduction of the cyclopropyl group using cyclopropyl halides in the presence of a base.
Iodination: Introduction of the iodine atom using iodine or iodine-containing reagents.
Morpholine attachment: Coupling of morpholine to the pyrimidine core using nucleophilic substitution reactions.
Analyse Des Réactions Chimiques
4-(2-Cyclopropyl-6-iodopyrimidin-4-YL)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions . The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
4-(2-Cyclopropyl-6-iodopyrimidin-4-YL)morpholine has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 4-(2-Cyclopropyl-6-iodopyrimidin-4-YL)morpholine involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
Comparaison Avec Des Composés Similaires
4-(2-Cyclopropyl-6-iodopyrimidin-4-YL)morpholine can be compared with other similar compounds, such as:
4-(2-Cyclopropyl-6-chloropyrimidin-4-YL)morpholine: Similar structure but with a chlorine atom instead of iodine.
4-(2-Cyclopropyl-6-bromopyrimidin-4-YL)morpholine: Similar structure but with a bromine atom instead of iodine.
4-(2-Cyclopropyl-6-fluoropyrimidin-4-YL)morpholine: Similar structure but with a fluorine atom instead of iodine.
The uniqueness of this compound lies in its specific combination of functional groups, which can result in distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C11H14IN3O |
|---|---|
Poids moléculaire |
331.15 g/mol |
Nom IUPAC |
4-(2-cyclopropyl-6-iodopyrimidin-4-yl)morpholine |
InChI |
InChI=1S/C11H14IN3O/c12-9-7-10(15-3-5-16-6-4-15)14-11(13-9)8-1-2-8/h7-8H,1-6H2 |
Clé InChI |
MURUROJRRYOHRQ-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C2=NC(=CC(=N2)I)N3CCOCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-([1,1'-Biphenyl]-4-YL)cyclopent-1-ene-1-carboxylic acid](/img/structure/B15237875.png)
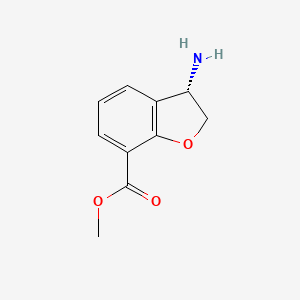
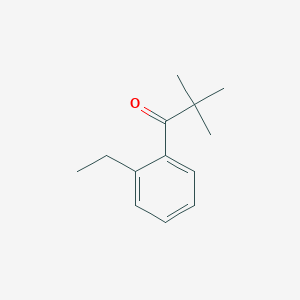
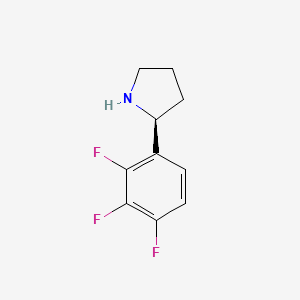

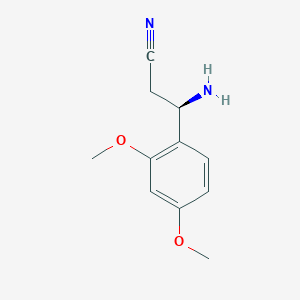
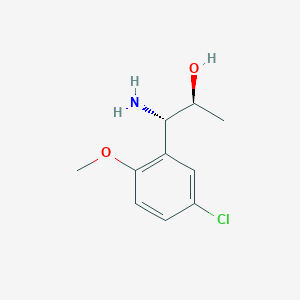
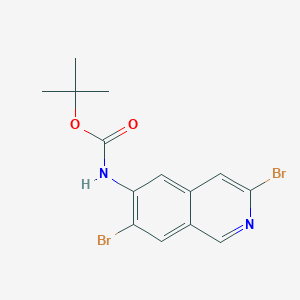
![8-Bromopyrrolo[1,2-A]quinoxalin-4(5H)-one](/img/structure/B15237935.png)
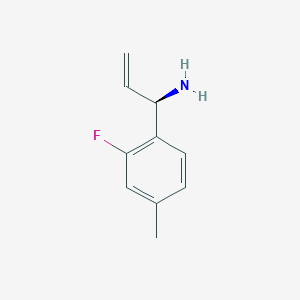
![cis-Hexahydro-1H-furo[3,4-B]pyrrol-3-olhcl](/img/structure/B15237950.png)

